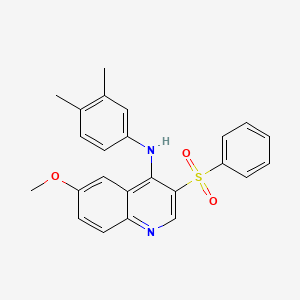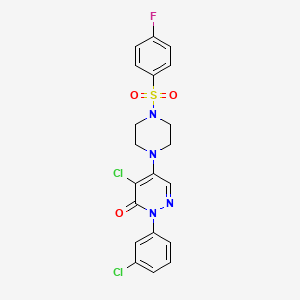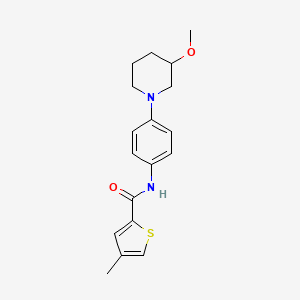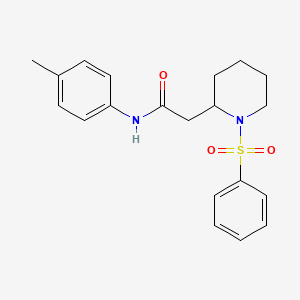![molecular formula C7H4BrClN2S B2808480 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine CAS No. 1388892-94-1](/img/structure/B2808480.png)
5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C7H4BrClN2S and its molecular weight is 263.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis of Pyrimido[4,5-e][1,3,4] Thiadiazine Derivatives
5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine has been utilized as a starting material for the synthesis of pyrimido[4,5-e][1,3,4]thiadiazine derivatives. These derivatives were obtained through reactions involving carbon disulfide and alkyl halides, followed by treatment with secondary amines. This pathway demonstrates the compound's versatility in creating scaffolds with potential therapeutic applications (Rahimizadeh, Nikpour, & Bakavoli, 2007).
Generation of Trifluoromethyl-Substituted Pyrimidines
Another significant application involves the generation and functionalization of metal-bearing and trifluoromethyl-substituted pyrimidines. The stability of 5-pyrimidyllithium species allows for the production of carboxylic acids from 5-bromo-4-chloro-6-(trifluoromethyl)pyrimidine, showcasing its role in synthesizing compounds with enhanced electronic properties for potential industrial and pharmaceutical uses (Schlosser, Lefebvre, & Ondi, 2006).
Antifolate Inhibitors for Pneumocystis carinii and Toxoplasma gondii
In the realm of medicinal chemistry, derivatives of this compound have been investigated as potential inhibitors of Pneumocystis carinii and Toxoplasma gondii dihydrofolate reductase. This application underscores the compound's relevance in developing new antifungal and antimicrobial agents (Rosowsky, Papoulis, & Queener, 1997).
Azo Compound Synthesis
Additionally, this compound has been used in the synthesis of novel azo compounds. The structural versatility of this compound enables the formation of azo dyes through cyclocondensation reactions, indicating its utility in the development of new materials with specific optical properties (Nikpour, Zarinabadi, & Saberi, 2012).
Regioselective Ammonia Reactions
Research into the regioselective displacement reactions of ammonia with 5-Bromo-4-chloro-6-methylpyrimidine has provided insights into the synthesis of substituted aminopyrimidines, further highlighting the compound's significance in creating pharmacologically relevant structures (Doulah et al., 2014).
作用機序
Result of Action
The molecular and cellular effects of 5-Bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its potential targets and the subsequent cellular responses.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interaction with targets . .
特性
IUPAC Name |
5-bromo-4-chloro-6-methylthieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2S/c1-3-5(8)4-6(9)10-2-11-7(4)12-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIDMQBJWKUZRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(S1)N=CN=C2Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-(N,N-dipropylsulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2808401.png)
![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)
![N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2808406.png)
![2,2-Difluoro-6-oxabicyclo[3.1.0]hexane](/img/structure/B2808407.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-2-ylmethyl)oxamide](/img/structure/B2808410.png)
![Ethyl 2-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]carbamoyl}amino)acetate](/img/structure/B2808412.png)






